REACTION_CXSMILES
|
ClC(Cl)C(O)=O.N[C:8]1[N:9]([C:29]2[C:38]3[C:33](=[CH:34][CH:35]=[CH:36][CH:37]=3)[C:32]([CH:39]3[CH2:41][CH2:40]3)=[CH:31][CH:30]=2)[C:10]([S:13][CH2:14][C:15]([NH:17][C:18]2[CH:23]=[CH:22][C:21]([S:24](=[O:27])(=[O:26])[NH2:25])=[CH:20][C:19]=2[Cl:28])=[O:16])=[N:11][N:12]=1.N([O-])=O.[Na+].[Br:46]CBr>>[Br:46][C:8]1[N:9]([C:29]2[C:38]3[C:33](=[CH:34][CH:35]=[CH:36][CH:37]=3)[C:32]([CH:39]3[CH2:41][CH2:40]3)=[CH:31][CH:30]=2)[C:10]([S:13][CH2:14][C:15]([NH:17][C:18]2[CH:23]=[CH:22][C:21]([S:24](=[O:27])(=[O:26])[NH2:25])=[CH:20][C:19]=2[Cl:28])=[O:16])=[N:11][N:12]=1 |f:2.3|
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Name
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|
Quantity
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180 μL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)Cl
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Name
|
2-[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(2-chloro-4-sulfamoylphenyl)acetamide
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Quantity
|
0.59 g
|
Type
|
reactant
|
Smiles
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NC=1N(C(=NN1)SCC(=O)NC1=C(C=C(C=C1)S(N)(=O)=O)Cl)C1=CC=C(C2=CC=CC=C12)C1CC1
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Name
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|
Quantity
|
1.5 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
BrCBr
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 4 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane and sodium bicarbonate in water
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
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Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N(C(=NN1)SCC(=O)NC1=C(C=C(C=C1)S(N)(=O)=O)Cl)C1=CC=C(C2=CC=CC=C12)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 224 mg | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |